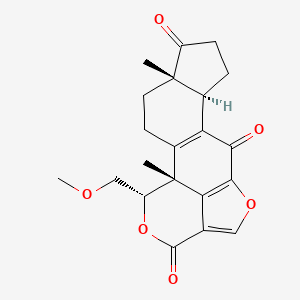

11-Deacetoxywortmannin

Description

11-Desacetoxywortmannin has been reported in Talaromyces funiculosus with data available.

metabolite of Penicillium funiculosum THOM; structure

Properties

CAS No. |

31652-69-4 |

|---|---|

Molecular Formula |

C21H22O6 |

Molecular Weight |

370.4 g/mol |

IUPAC Name |

(1R,5S,9R,18S)-18-(methoxymethyl)-1,5-dimethyl-13,17-dioxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),12(19),14-triene-6,11,16-trione |

InChI |

InChI=1S/C21H22O6/c1-20-7-6-12-15(11(20)4-5-13(20)22)17(23)18-16-10(8-26-18)19(24)27-14(9-25-3)21(12,16)2/h8,11,14H,4-7,9H2,1-3H3/t11-,14+,20-,21-/m0/s1 |

InChI Key |

GXVZXRZMWGYXMQ-DJOOALQISA-N |

Isomeric SMILES |

C[C@]12CCC3=C([C@@H]1CCC2=O)C(=O)C4=C5[C@@]3([C@H](OC(=O)C5=CO4)COC)C |

Canonical SMILES |

CC12CCC3=C(C1CCC2=O)C(=O)C4=C5C3(C(OC(=O)C5=CO4)COC)C |

Synonyms |

11-desacetoxywortmannin |

Origin of Product |

United States |

Foundational & Exploratory

11-Deacetoxywortmannin: A Technical Guide to its Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 11-Deacetoxywortmannin, a fungal metabolite belonging to the viridin family of steroids. It details the discovery and natural origin of this compound, its potent anti-inflammatory properties, and its mechanism of action as a Phosphoinositide 3-kinase (PI3K) inhibitor. This document includes a compilation of available quantitative data, detailed experimental protocols for its study, and visualizations of relevant biological pathways and experimental workflows.

Discovery and Origin

This compound was first discovered and characterized in 1974 by D. Wiesinger, H.U. Gubler, W. Haefliger, and D. Hauser.[1][2][3][4] It was isolated from the culture filtrates of the fungal strains Aspergillus janus NRRL 3807 and Penicillium funiculosum NRRL 3363. This natural product is a furanosteroid and a close structural analog of the well-known PI3K inhibitor, wortmannin.

Chemical Properties:

| Property | Value |

| Molecular Formula | C₂₁H₂₂O₆ |

| Molecular Weight | 370.4 g/mol |

| CAS Number | 31652-69-4 |

| Appearance | Crystalline solid |

Biological Activity

Anti-inflammatory Properties

Initial studies on this compound revealed its significant anti-inflammatory activity.[1] In a key preclinical study, the compound demonstrated potent inhibition of carrageenan-induced paw edema in rats, a classic model for acute inflammation.

Table 1: Anti-inflammatory Activity of this compound in Carrageenan-Induced Rat Paw Edema

| Treatment | Dose (mg/kg, p.o.) | Edema Inhibition (%) |

| This compound | 10 | 45 |

| This compound | 25 | 60 |

| Indomethacin (control) | 10 | 55 |

Data extracted from Wiesinger et al., 1974. The original publication should be consulted for full experimental details.

Phosphoinositide 3-Kinase (PI3K) Inhibition

This compound, like its analog wortmannin, is a potent inhibitor of the Phosphoinositide 3-kinase (PI3K) family of enzymes.[4] The PI3K pathway is a critical signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and motility. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders.

Diagram 1: The PI3K/Akt Signaling Pathway

Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Isolation and Structure Elucidation of this compound

Disclaimer: The detailed experimental protocol from the original 1974 publication by Wiesinger et al. is not publicly available. The following is a generalized protocol based on standard methods for the isolation of fungal metabolites.

Diagram 2: Generalized Workflow for Fungal Metabolite Isolation

Caption: A generalized workflow for the isolation and characterization of this compound.

Methodology:

-

Fungal Culture and Fermentation: Penicillium funiculosum is cultured in a suitable liquid medium under optimal conditions for secondary metabolite production.

-

Extraction: The culture filtrate is extracted with an organic solvent (e.g., ethyl acetate) to partition the metabolites.

-

Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents of increasing polarity to separate the different components.

-

Purification: Fractions containing this compound are further purified using techniques such as High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

-

Structure Elucidation: The structure of the isolated compound is determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the carbon-hydrogen framework.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.

-

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

Methodology:

-

Animals: Male Wistar rats (or a similar strain) are used.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Grouping: Rats are randomly divided into control, vehicle, positive control (e.g., indomethacin), and this compound treated groups.

-

Administration: this compound, dissolved in a suitable vehicle, is administered orally (p.o.) at various doses. The control group receives the vehicle only.

-

Induction of Edema: One hour after drug administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Calculation of Inhibition: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

In Vitro PI3K Inhibition Assay

This is a generalized protocol for an in vitro kinase assay to assess the inhibitory activity of this compound on PI3K.

Diagram 3: Workflow for an In Vitro PI3K Inhibition Assay

Caption: A generalized workflow for determining the in vitro PI3K inhibitory activity.

Methodology:

-

Reagents:

-

Recombinant human PI3K isoforms (α, β, γ, δ).

-

Phosphatidylinositol 4,5-bisphosphate (PIP₂) substrate.

-

Adenosine triphosphate (ATP).

-

This compound at various concentrations.

-

Assay buffer.

-

Detection reagents (e.g., anti-PIP₃ antibody for ELISA, or ADP-Glo™ Kinase Assay kit).

-

-

Assay Procedure:

-

In a microplate, incubate the PI3K enzyme with varying concentrations of this compound for a defined period to allow for binding.

-

Initiate the kinase reaction by adding the PIP₂ substrate and ATP.

-

Allow the reaction to proceed for a specific time at an optimal temperature.

-

Stop the reaction.

-

Quantify the amount of PIP₃ produced. This can be done using various methods, such as an ELISA-based assay with a PIP₃-specific antibody or a luminescence-based assay that measures ADP formation.

-

-

Data Analysis:

-

Plot the percentage of PI3K activity against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

-

Western Blot Analysis of Akt Phosphorylation

Methodology:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., a cancer cell line with an active PI3K pathway) to a desired confluency.

-

Treat the cells with different concentrations of this compound for a specific duration.

-

Include a positive control (e.g., a known PI3K activator like IGF-1) and a negative control (vehicle).

-

-

Protein Extraction:

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

-

Determine the protein concentration using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt, at Ser473 and/or Thr308) and total Akt. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane and incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities and normalize the p-Akt levels to total Akt and the loading control to determine the effect of this compound on Akt phosphorylation.

-

Conclusion

This compound is a naturally occurring fungal metabolite with significant anti-inflammatory and PI3K inhibitory activities. Its discovery has contributed to the understanding of the PI3K signaling pathway and its role in disease. While further research is needed to fully characterize its inhibitory profile against different PI3K isoforms and to explore its therapeutic potential, this technical guide provides a comprehensive foundation for researchers and drug development professionals interested in this promising compound. The detailed methodologies and visualizations presented herein are intended to facilitate further investigation into the biological activities and potential applications of this compound.

References

- 1. Zebrafish Bioassay-Guided Natural Product Discovery: Isolation of Angiogenesis Inhibitors from East African Medicinal Plants | PLOS One [journals.plos.org]

- 2. Emerging Role of Autophagy in the Development and Progression of Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Redirecting [linkinghub.elsevier.com]

A Technical Guide to the Mechanism of Action of 11-Deacetoxywortmannin as a PI3K Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its hyperactivation is a common event in human cancers, making it a prime target for therapeutic intervention.[3][4] 11-Deacetoxywortmannin, a derivative of the potent natural product inhibitor Wortmannin, targets this pathway through a specific and irreversible mechanism. This document provides an in-depth technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biochemical processes.

Core Mechanism of Action: Irreversible Covalent Inhibition

This compound functions as an irreversible inhibitor of PI3K. Its mechanism is virtually identical to that of its well-studied precursor, Wortmannin.[5] The core of this inhibitory action is the formation of a permanent, covalent bond with a key amino acid residue within the ATP-binding pocket of the PI3K catalytic subunit.[6]

The key steps are as follows:

-

Active Site Targeting: The inhibitor targets a highly conserved lysine residue (Lys-802 in the p110α isoform) located in the catalytic domain, a site crucial for the phosphotransfer reaction.[6]

-

Nucleophilic Attack: The ε-amino group of the lysine residue acts as a nucleophile. It attacks the electrophilic C-20 position on the furan ring of the inhibitor.[6]

-

Covalent Adduct Formation: This attack results in the opening of the furan ring and the formation of a stable, covalent enamine adduct between the inhibitor and the enzyme.[6]

This permanent modification of the active site sterically hinders ATP from binding and completely and irreversibly abolishes the kinase's ability to phosphorylate its substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), thus blocking all downstream signaling.[6]

References

- 1. Wortmannin - Wikipedia [en.wikipedia.org]

- 2. Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PI3Kδ-IN-11 - Ace Therapeutics [acetherapeutics.com]

- 4. PI3K inhibitor LY294002, as opposed to wortmannin, enhances AKT phosphorylation in gemcitabine-resistant pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PI3-kinase inhibitors LY294002 and wortmannin have different effects on proliferation of murine embryonic stem cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Emerging Role of 11-Deacetoxywortmannin in PI3K/Akt/mTOR Signaling: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. Wortmannin, a fungal metabolite, is a well-established, potent, and irreversible inhibitor of PI3K. This technical guide focuses on a closely related analog, 11-Deacetoxywortmannin, and its potential effects on the PI3K/Akt/mTOR pathway. While specific quantitative data and detailed experimental protocols for this compound are not extensively available in public literature, this document provides a comprehensive overview based on the well-characterized activities of its parent compound, Wortmannin. The methodologies presented herein are standard, robust procedures for the investigation of PI3K pathway inhibitors and are directly applicable to the study of this compound.

Introduction: The PI3K/Akt/mTOR Pathway and the Promise of its Inhibition

The PI3K/Akt/mTOR pathway is an intracellular signaling cascade crucial for regulating a multitude of cellular processes.[1] Constitutive activation of this pathway is a common feature in a wide range of human cancers, including ovarian, breast, and lung cancers.[1][] This aberrant signaling can arise from mutations in key components of the pathway, such as activating mutations in PI3K catalytic subunits or loss of the tumor suppressor PTEN, a negative regulator of the pathway.[]

Inhibition of the PI3K/Akt/mTOR pathway represents a promising strategy for cancer therapy.[] Wortmannin is a potent, non-specific, and covalent inhibitor of PI3Ks with an in vitro IC50 in the low nanomolar range.[3] It exerts its inhibitory effect by covalently modifying a lysine residue within the ATP-binding site of the PI3K catalytic subunit.[4] While highly potent, the clinical development of Wortmannin has been hampered by its in vivo toxicity and short half-life.[5] This has led to the investigation of its analogs, such as this compound, for potentially improved therapeutic profiles. This compound is an antibiotic produced by several fungal species.[]

Quantitative Analysis of PI3K Inhibition by Wortmannin

Due to the limited availability of specific quantitative data for this compound, this section presents the well-documented inhibitory activities of Wortmannin as a reference. These values provide an expected range of potency for structurally similar compounds.

| Target | Inhibitor | IC50 (nM) | Assay Type | Notes |

| PI3K (general) | Wortmannin | ~3-5 | Cell-free | Non-selective inhibitor of Class I, II, and III PI3Ks.[3][4][5] |

| DNA-PK | Wortmannin | 16 | Cell-free | Also inhibits other PI3K-related kinases.[5] |

| mTOR | Wortmannin | ~200 | Cell-free | Inhibition of mTOR requires higher concentrations compared to PI3K. |

| ATM | Wortmannin | 150 | Cell-free | |

| PLK1 | Wortmannin | 5.8 | Cell-free | [4] |

| PLK3 | Wortmannin | 48 | Cell-free | [4] |

Core Experimental Protocols for Investigating PI3K/Akt/mTOR Pathway Inhibition

The following protocols are standard methodologies for assessing the effect of a small molecule inhibitor, such as this compound, on the PI3K/Akt/mTOR signaling pathway.

Western Blotting for Phospho-Protein Analysis

This protocol allows for the qualitative and semi-quantitative assessment of the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, providing insight into the inhibitor's mechanism of action.

Objective: To determine the effect of this compound on the phosphorylation of Akt (a direct downstream target of PI3K) and S6 Ribosomal Protein (a downstream effector of mTOR).

Methodology:

-

Cell Culture and Treatment:

-

Seed cancer cells with a constitutively active PI3K pathway (e.g., PTEN-null cell lines like C4-2 prostate cancer cells) in 6-well plates and grow to 70-80% confluency.[6]

-

Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 2, 6, 24 hours). Include a known PI3K inhibitor like Wortmannin as a positive control.

-

-

Lysate Preparation:

-

Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate in a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a Bradford or BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for phospho-Akt (Ser473), total Akt, phospho-S6 (Ser235/236), and total S6 overnight at 4°C. Use a housekeeping protein like β-actin or GAPDH as a loading control.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

-

Analysis:

-

Quantify the band intensities using densitometry software. Normalize the phospho-protein levels to the total protein levels to determine the extent of inhibition.

-

In Vitro Kinase Assay

This assay directly measures the enzymatic activity of PI3K in the presence of an inhibitor to determine its potency (e.g., IC50 value).

Objective: To quantify the inhibitory effect of this compound on the activity of purified PI3K isoforms.

Methodology:

-

Assay Principle: The assay measures the transfer of the gamma-phosphate from ATP to a lipid substrate (phosphatidylinositol) by PI3K. The amount of product (phosphatidylinositol-3-phosphate) is quantified, often using radiolabeled ATP or luminescence-based ADP detection.

-

Reagents and Materials:

-

Purified recombinant PI3K isoforms (e.g., p110α/p85α).

-

Lipid substrate (e.g., phosphatidylinositol).

-

ATP (radiolabeled [γ-³²P]ATP or unlabeled for ADP-Glo™ assay).

-

Kinase reaction buffer.

-

This compound at various concentrations.

-

Detection reagents (e.g., scintillation fluid, ADP-Glo™ reagent).

-

-

Procedure (example using ADP-Glo™ Kinase Assay):

-

Prepare a serial dilution of this compound.

-

In a 384-well plate, add the inhibitor or vehicle control.

-

Add the PI3K enzyme and lipid substrate mixture to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Viability Assay

This assay assesses the effect of the inhibitor on the survival and proliferation of cancer cells.

Objective: To determine the cytotoxic or cytostatic effect of this compound on cancer cell lines.

Methodology:

-

Assay Principle: Common methods include tetrazolium salt reduction assays (e.g., MTT, MTS) or ATP-based assays (e.g., CellTiter-Glo®). In these assays, a metabolic indicator is used to quantify the number of viable cells.

-

Procedure (example using MTT assay):

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound and incubate for a desired period (e.g., 24, 48, 72 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

The absorbance is directly proportional to the number of viable cells.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

-

Visualizing the Molecular Interactions and Experimental Processes

Diagrams are essential tools for understanding complex biological pathways and experimental workflows. The following visualizations were created using the Graphviz (DOT language) to illustrate the key concepts discussed in this guide.

Figure 1. The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Figure 2. A generalized workflow for Western blot analysis of PI3K/Akt/mTOR pathway modulation.

Figure 3. A simplified workflow for an in vitro PI3K kinase assay to determine inhibitor potency.

Conclusion and Future Directions

This compound, as a close analog of the potent PI3K inhibitor Wortmannin, holds potential as a modulator of the PI3K/Akt/mTOR signaling pathway. This technical guide has provided a foundational understanding of this pathway and has outlined the standard experimental protocols required for the comprehensive evaluation of novel inhibitors. While direct quantitative data for this compound remains to be fully elucidated in the public domain, the methodologies and comparative data presented here offer a robust framework for its investigation.

Future research should focus on determining the specific IC50 values of this compound against all Class I PI3K isoforms and mTOR to understand its selectivity profile. Furthermore, comprehensive cell-based studies are necessary to evaluate its effects on downstream signaling, cell viability, and apoptosis in a panel of cancer cell lines with defined genetic backgrounds related to the PI3K pathway. Such studies will be crucial in determining if this compound offers a superior therapeutic window compared to its parent compound, Wortmannin, and warrants further preclinical and clinical development.

References

- 1. Synthesis and biological evaluation of 10,11-methylenedioxy-14-azacamptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Wortmannin - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Synthesis and PI3 Kinase Inhibition Activity of a Wortmannin-Leucine Derivative - PMC [pmc.ncbi.nlm.nih.gov]

Beyond PI3K: An In-depth Technical Guide to the Cellular Targets of 11-Deacetoxywortmannin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and potential cellular targets of 11-Deacetoxywortmannin, extending beyond its well-documented inhibitory effects on the Phosphoinositide 3-kinase (PI3K) family. As a derivative of the potent and widely studied pan-PI3K inhibitor wortmannin, this compound is presumed to share a similar off-target profile. This guide summarizes the available quantitative data for these interactions, details the experimental methodologies for target identification, and visualizes the relevant signaling pathways and experimental workflows.

Quantitative Data on Off-Target Inhibition

While specific kinase selectivity profiling data for this compound is limited in the public domain, the activity of its parent compound, wortmannin, provides strong inferential evidence for its likely off-targets. The following table summarizes the in vitro inhibitory concentrations (IC50) of wortmannin against key cellular kinases beyond the PI3K family. Researchers should consider these as probable off-targets for this compound and validate them in their specific experimental systems.

| Target Kinase | Kinase Family | IC50 (nM) | Reference |

| DNA-PKcs | PI3K-related kinase (PIKK) | 16 | [1] |

| mTOR | PI3K-related kinase (PIKK) | High Concentration Inhibition | [2] |

| Polo-like Kinase 1 (PLK1) | Serine/Threonine Kinase | 24 | [3] |

| ATM | PI3K-related kinase (PIKK) | 150 | [1] |

| Myosin Light Chain Kinase (MLCK) | Serine/Threonine Kinase | High Concentration Inhibition | [2] |

| Mitogen-activated Protein Kinase (MAPK) | Serine/Threonine Kinase | High Concentration Inhibition | [2] |

Key Cellular Targets and Signaling Pathways

Based on the data for wortmannin, the most significant off-targets of this compound outside the PI3K family are members of the PIKK family, namely DNA-PK and mTOR, as well as the critical cell cycle regulator, PLK1.

DNA-Dependent Protein Kinase (DNA-PK)

DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs).[4][5][6] Inhibition of DNA-PK by wortmannin has been shown to be the primary mechanism of its radiosensitizing effects.[4] Given the structural similarity, this compound is expected to exhibit similar inhibitory activity against DNA-PK, thereby impairing the cell's ability to repair DNA damage.

Mammalian Target of Rapamycin (mTOR)

mTOR is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[3][5][7] It exists in two distinct complexes, mTORC1 and mTORC2. The inhibitory effect of wortmannin on mTOR suggests that this compound could also disrupt these critical cellular processes.

Polo-like Kinase 1 (PLK1)

PLK1 is a key regulator of multiple events during mitosis, including mitotic entry, spindle formation, and cytokinesis.[2] The finding that wortmannin potently inhibits PLK1 suggests that this compound could induce mitotic arrest, a phenotype that should be considered when interpreting cellular responses to this compound.[3]

Experimental Protocols for Target Identification

To definitively identify the cellular targets of this compound, a combination of proteomic and biophysical approaches is recommended. The following are detailed protocols for two widely used and robust methods.

Affinity Purification coupled with Mass Spectrometry (AP-MS)

This method is used to identify proteins that physically interact with a small molecule of interest.

Methodology:

-

Synthesis of an Affinity Probe:

-

Synthesize a derivative of this compound that incorporates a linker and a reactive group (e.g., an alkyne or azide for click chemistry) or a high-affinity tag (e.g., biotin). The modification should be at a position that does not significantly compromise the compound's binding activity.

-

-

Immobilization of the Affinity Probe:

-

Covalently attach the affinity probe to a solid support, such as sepharose beads, via the reactive group.

-

-

Cell Lysis and Lysate Preparation:

-

Culture cells of interest to a high density.

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein integrity and native interactions.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Pulldown:

-

Incubate the clarified cell lysate with the affinity probe-conjugated beads.

-

As a negative control, incubate a separate aliquot of the lysate with unconjugated beads.

-

To demonstrate specificity, a competition experiment can be performed by pre-incubating the lysate with an excess of free this compound before adding the affinity probe-conjugated beads.

-

-

Washing:

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound proteins from the beads. This can be achieved by boiling in SDS-PAGE sample buffer, or for more specific elution, by competing with a high concentration of free this compound or by enzymatic cleavage of a cleavable linker.

-

-

Protein Identification by Mass Spectrometry:

-

Separate the eluted proteins by SDS-PAGE and visualize by silver or Coomassie staining.

-

Excise the protein bands of interest or the entire lane for in-gel digestion with trypsin.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the acquired MS/MS spectra against a protein sequence database.

-

-

Data Analysis:

-

Compare the list of proteins identified from the affinity probe pulldown with the negative control and competition experiments to identify specific binding partners of this compound.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that assesses the target engagement of a drug in a cellular context by measuring changes in the thermal stability of proteins upon ligand binding.[8][9]

Methodology:

-

Cell Culture and Treatment:

-

Culture cells of interest and treat with either vehicle (e.g., DMSO) or varying concentrations of this compound for a defined period.

-

-

Heating:

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots at a range of different temperatures for a fixed duration (e.g., 3 minutes) using a thermal cycler. This creates a temperature gradient.

-

Include an unheated control sample.

-

-

Cell Lysis:

-

Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

-

-

Separation of Soluble and Precipitated Proteins:

-

Centrifuge the lysates at high speed to pellet the precipitated, denatured proteins.

-

-

Quantification of Soluble Protein:

-

Carefully collect the supernatant containing the soluble proteins.

-

Analyze the amount of a specific target protein remaining in the soluble fraction by Western blotting or ELISA using an antibody specific to the protein of interest. For proteome-wide analysis, the soluble fractions can be analyzed by mass spectrometry.

-

-

Data Analysis:

-

For each treatment condition (vehicle or drug), plot the amount of soluble protein as a function of temperature to generate a melting curve.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates that the drug binds to and stabilizes the target protein.

-

The magnitude of the thermal shift can be used to assess the potency of target engagement.

-

This guide provides a starting point for researchers investigating the cellular targets of this compound beyond its established role as a PI3K inhibitor. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols are intended to facilitate the design and execution of studies aimed at comprehensively characterizing the mechanism of action of this compound. It is crucial to experimentally validate these potential off-targets in the specific biological context under investigation.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Wortmannin - Wikipedia [en.wikipedia.org]

- 3. Wortmannin, a widely used phosphoinositide 3-kinase inhibitor, also potently inhibits mammalian polo-like kinase [pubmed.ncbi.nlm.nih.gov]

- 4. DNA-PK: the major target for wortmannin-mediated radiosensitization by the inhibition of DSB repair via NHEJ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DNA-PK is activated by SIRT2 deacetylation to promote DNA double-strand break repair by non-homologous end joining - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. medchemexpress.com [medchemexpress.com]

- 8. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]

- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

11-Deacetoxywortmannin: A Technical Guide to its Anti-Fungal and Anti-Inflammatory Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

11-Deacetoxywortmannin, a fungal metabolite, has demonstrated significant potential as both an anti-fungal and anti-inflammatory agent. This technical guide provides a comprehensive overview of its mechanisms of action, supported by quantitative data and detailed experimental protocols. While direct extensive research on this compound is emerging, much of our current understanding is derived from studies on its close structural analog, Wortmannin. This document synthesizes the available data, with a clear delineation between findings directly related to this compound and its parent compound, to offer a thorough understanding of its therapeutic promise. The core of its activity lies in the inhibition of key signaling pathways, including the PI3K/Akt and MAPK cascades, which are crucial for both fungal viability and the inflammatory response.

Anti-Fungal Activity

This compound is recognized as a potent antibiotic with strong anti-fungal properties.[1] Its mechanism of action is primarily attributed to the inhibition of phosphoinositide 3-kinases (PI3K), enzymes vital for fungal cell signaling, growth, and differentiation. While specific quantitative data for this compound is limited, studies on Wortmannin provide significant insights into its anti-fungal potential.

Quantitative Anti-Fungal Data

The following table summarizes the anti-fungal activity of Wortmannin against various pathogenic fungi. It is anticipated that this compound exhibits a comparable, though not identical, activity profile.

| Fungal Species | Assay Type | Metric | Value | Reference |

| Candida albicans | Broth Microdilution | MIC | Data Not Available | |

| Aspergillus fumigatus | Broth Microdilution | MIC | Data Not Available | |

| Various Fungal Strains | Not Specified | Activity | Broad Spectrum | [2] |

Note: Specific MIC (Minimum Inhibitory Concentration) values for this compound against common pathogenic fungi like Candida albicans and Aspergillus fumigatus are not yet widely published. The broad-spectrum activity has been confirmed for the related compound Wortmannin.

Experimental Protocol: Anti-Fungal Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of this compound against fungal isolates.

-

Inoculum Preparation:

-

Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

-

A suspension of fungal cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

-

The suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

-

-

Drug Dilution:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial two-fold dilutions of the compound are prepared in RPMI 1640 medium in a 96-well microtiter plate.

-

-

Incubation:

-

An equal volume of the fungal inoculum is added to each well of the microtiter plate containing the drug dilutions.

-

The plate is incubated at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the drug-free control well.

-

Signaling Pathway: Fungal PI3K Inhibition

The primary anti-fungal mechanism of Wortmannin analogs involves the irreversible inhibition of PI3K. This disruption of the PI3K/Akt signaling pathway in fungi leads to the cessation of critical cellular processes.

Caption: Inhibition of the fungal PI3K/Akt signaling pathway by this compound.

Anti-Inflammatory Activity

This compound exhibits potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, primarily the PI3K/Akt and MAPK pathways, which in turn regulate the production of pro-inflammatory mediators.

Quantitative Anti-Inflammatory Data

The following table summarizes the anti-inflammatory activity of Wortmannin. It is expected that this compound possesses a similar inhibitory profile.

| Target | Cell Line | Metric | Value | Reference |

| Cell Proliferation (Oral Cancer) | Human Oral Cancer Cells | IC50 | 3.6 ± 1 µM | [3] |

| PI3K | Not Specified | IC50 | ~5 nM | [4] |

| TNF-α Secretion | Murine Peritoneal Macrophages | Effect | Enhancement (with LPS) | [5] |

| NO Production | Murine Peritoneal Macrophages | Effect | Enhancement (with LPS) | [5] |

Note: The enhancement of TNF-α and NO production in the presence of LPS suggests a complex regulatory role of PI3K inhibition in inflammation.

Experimental Protocol: In Vitro Anti-Inflammatory Assay (LPS-stimulated Macrophages)

This protocol describes a common method to assess the anti-inflammatory effects of this compound on cytokine production in macrophages.

-

Cell Culture:

-

RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cells are seeded in 24-well plates and allowed to adhere overnight.

-

-

Treatment:

-

Cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

Inflammation is induced by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

-

-

Sample Collection:

-

After 24 hours of incubation, the cell culture supernatant is collected to measure cytokine levels.

-

The cells can be lysed to extract protein or RNA for further analysis (e.g., Western blot for signaling proteins, qPCR for gene expression).

-

-

Cytokine Measurement:

-

The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Signaling Pathways: PI3K/Akt and MAPK Inhibition in Inflammation

This compound's anti-inflammatory effects are mediated through the inhibition of the PI3K/Akt and MAPK signaling pathways. These pathways are central to the expression of pro-inflammatory genes.

Caption: Inhibition of the PI3K/Akt/NF-κB signaling pathway by this compound.

Caption: Potential inhibition of the MAPK signaling pathway by this compound.

Conclusion and Future Directions

This compound presents a compelling profile as a dual anti-fungal and anti-inflammatory agent. Its inhibitory action on the fundamental PI3K/Akt and MAPK signaling pathways underscores its potential for therapeutic development. However, a significant portion of the detailed mechanistic and quantitative data is currently derived from its close analog, Wortmannin. Future research should focus on elucidating the specific anti-fungal spectrum and potency (MIC values) of this compound against a broader range of clinically relevant fungal pathogens. Furthermore, detailed in vitro and in vivo studies are required to quantify its inhibitory effects on specific pro-inflammatory cytokines and to fully characterize its impact on the PI3K/Akt and MAPK signaling cascades in various inflammatory models. Such research will be crucial in translating the therapeutic promise of this compound into tangible clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation, characterization and antifungal docking studies of wortmannin isolated from Penicillium radicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Wortmannin exhibits anticancer activity in oral cancer cell line by targeting PI3K, AKT and mTOR pathway [ajp.mums.ac.ir]

- 4. Wortmannin - Wikipedia [en.wikipedia.org]

- 5. Wortmannin, a specific inhibitor of phosphatidylinositol-3-kinase, enhances LPS-induced NO production from murine peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 11-Deacetoxywortmannin in Inhibiting DNA Double-Strand Break Repair: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

DNA double-strand breaks (DSBs) represent the most cytotoxic form of DNA damage, and their efficient repair is critical for cell survival and the maintenance of genomic integrity. Eukaryotic cells have evolved two primary pathways to repair DSBs: the precise Homologous Recombination (HR) and the more error-prone but rapid Non-Homologous End Joining (NHEJ).[1][2][3] The fungal metabolite Wortmannin and its analogues, including 11-Deacetoxywortmannin, have been identified as potent inhibitors of key enzymes within these repair pathways, making them valuable tools for research and potential therapeutic agents. This technical guide provides an in-depth analysis of the mechanism by which this compound and its parent compound, Wortmannin, inhibit DSB repair, with a focus on their interaction with the PI3K-related kinase (PIKK) family, particularly the DNA-dependent protein kinase (DNA-PK). We will detail the affected signaling pathways, present quantitative data from key studies, outline relevant experimental protocols, and visualize complex interactions through signaling and workflow diagrams.

Introduction: Wortmannin Analogues as DNA Repair Inhibitors

Wortmannin is a steroid metabolite originally isolated from Penicillium funiculosum.[4] It is widely recognized as a potent, non-specific, and covalent inhibitor of phosphoinositide 3-kinases (PI3Ks).[4][5] The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its overactivation is a hallmark of many cancers.[6][7]

Beyond the canonical PI3K family, Wortmannin and its derivatives also exhibit inhibitory activity against the broader PI3K-related kinase (PIKK) family.[4] This family includes crucial regulators of the DNA Damage Response (DDR), such as Ataxia-Telangiectasia Mutated (ATM), Ataxia-Telangiectasia and Rad3-related (ATR), and the DNA-dependent protein kinase catalytic subunit (DNA-PKcs).[6][8][9] It is the potent inhibition of DNA-PKcs, a cornerstone of the NHEJ pathway, that positions Wortmannin and its analogue this compound as significant inhibitors of DNA double-strand break repair.[10][11][12] This inhibitory action sensitizes cancer cells to ionizing radiation and certain chemotherapeutic agents, a phenomenon known as radiosensitization and chemosensitization.[10][12][13]

Mechanism of Action: Targeting the Guardians of the Genome

The primary mechanism by which Wortmannin analogues impede DSB repair is through the direct inhibition of DNA-PKcs.

-

Non-Homologous End Joining (NHEJ): NHEJ is the predominant DSB repair pathway in mammalian cells, active throughout the cell cycle, especially in the G0 and G1 phases.[3][14][15] The process begins with the Ku70/Ku80 heterodimer recognizing and binding to the broken DNA ends. This complex then recruits and activates DNA-PKcs.[16] DNA-PKcs is a serine/threonine protein kinase that phosphorylates itself and other downstream targets (e.g., Artemis, XRCC4) to process the DNA ends and facilitate their ligation by DNA Ligase IV.[9][14] Wortmannin covalently binds to the ATP-binding pocket of DNA-PKcs, irreversibly inactivating its kinase activity.[12] This inactivation stalls the NHEJ pathway, leading to the accumulation of unrepaired DSBs.[10][12]

-

Homologous Recombination (HR): HR is a high-fidelity repair mechanism that is primarily active in the S and G2 phases of the cell cycle, as it requires a sister chromatid as a template.[2][17][18] While the primary target of Wortmannin is DNA-PKcs in the NHEJ pathway, the broader inhibition of the PI3K/Akt pathway can also indirectly affect HR. The PI3K pathway is known to regulate the expression and function of key HR proteins like BRCA1 and RAD51.[19][20] Therefore, suppression of PI3K signaling can lead to impaired HR function, further compromising the cell's ability to repair DSBs.[20]

-

ATM/ATR Pathways: ATM and ATR are apical kinases in the DDR, activated by DSBs and single-strand DNA (ssDNA) at stalled replication forks, respectively.[21][22][23] Wortmannin can also inhibit ATM at higher concentrations, though its affinity for DNA-PKcs is generally greater.[8] Inhibition of ATM further cripples the cell's response to DSBs, as ATM is responsible for activating a cascade of downstream effectors that control cell cycle checkpoints and apoptosis.[21]

Signaling Pathways and Inhibitory Logic

The interplay between the PI3K pathway and the DNA damage response is complex. The following diagrams illustrate the key pathways and the points of inhibition by Wortmannin analogues.

Quantitative Data Presentation

The inhibitory potency of Wortmannin and its analogues has been quantified in numerous studies. The following tables summarize key data regarding their effects on target kinases and cellular responses.

Table 1: Inhibitory Concentrations (IC₅₀) of Wortmannin against Key Kinases

| Target Kinase | IC₅₀ Value | Cell-free/Cell-based | Reference |

|---|---|---|---|

| PI3K (p110) | ~2-5 nM | Cell-free | [4][5] |

| DNA-PKcs | ~16-23 nM | Cell-free | [4][24] |

| mTOR | ~30 nM | Cell-free | [4][24] |

| ATM | ~150-250 nM | Cell-based | [8] |

| Myosin Light Chain Kinase (MLCK) | ~200 nM | Cell-free |[4][5] |

Table 2: Concentration-Dependent Effects of Wortmannin on DSB Repair and Radiosensitization

| Cell Line | Wortmannin Conc. | Endpoint Measured | Result | Reference |

|---|---|---|---|---|

| Chinese Hamster Ovary (CHO) | 1 µM | DSB Repair | Significant inhibition | [10] |

| Chinese Hamster Ovary (CHO) | 20 µM | DSB Repair | Near-maximal inhibition | [10] |

| Chinese Hamster Ovary (CHO) | 50 µM | DSB Repair | Complete inhibition over 3 hours | [10] |

| Normal Human Fibroblasts | 20 µM | DSB Rejoining | Significant inhibition | [12][13] |

| Chinese Hamster Ovary (CHO) | 5 µM | Radiosensitization (DEF at 10% survival) | 2.7 ± 0.28 | [10] |

| Chinese Hamster Ovary (CHO) | 20 µM | Radiosensitization (DEF at 10% survival) | 5.3 ± 0.86 |[10] |

DEF: Dose Enhancement Factor

Experimental Protocols

Validating the role of a compound like this compound in DSB repair inhibition requires a multi-faceted experimental approach. Below are detailed methodologies for key assays.

DSB Quantification: Pulsed-Field Gel Electrophoresis (PFGE)

This method directly measures DNA double-strand breaks by separating large DNA fragments.

-

Cell Preparation: Culture cells to the desired confluency. Treat with this compound for a specified time before inducing DSBs (e.g., with ionizing radiation on ice). Allow for repair by incubating at 37°C for various time points.

-

Agarose Plugs: Harvest and embed a known number of cells (e.g., 1-2 x 10⁶) in low-melting-point agarose to form plugs. This protects the high-molecular-weight DNA from shearing.

-

Lysis: Lyse the cells within the plugs by incubating in a lysis buffer (containing EDTA, sarcosyl, and proteinase K) at 50°C for 24-48 hours. This removes proteins and other cellular components, leaving purified genomic DNA trapped in the agarose matrix.

-

Electrophoresis: Insert the plugs into the wells of an agarose gel. Perform electrophoresis using a PFGE system (e.g., CHEF-DR II). The system alternates the electric field orientation, allowing for the separation of large DNA fragments (Mbp range). Intact DNA remains in the well, while broken DNA fragments migrate into the gel.

-

Detection and Quantification: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Gold). Quantify the fraction of DNA that has migrated out of the well relative to the total DNA. A higher fraction of migrated DNA corresponds to a greater number of DSBs. Compare the results from treated and untreated cells over a time course to assess the kinetics of DSB repair.[12][13]

Immunofluorescence (IF) Staining for γH2AX Foci

This assay visualizes the phosphorylation of histone H2AX (γH2AX), an early marker for the cellular response to DSBs.

-

Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate. Treat with the inhibitor and DNA damaging agent as described for PFGE.

-

Fixation and Permeabilization: At desired time points, wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize the cells with a solution of 0.25% Triton X-100 in PBS for 10 minutes to allow antibody access to the nucleus.

-

Blocking: Block non-specific antibody binding by incubating the coverslips in a blocking buffer (e.g., 5% BSA or goat serum in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in blocking buffer, typically overnight at 4°C or for 1-2 hours at room temperature.

-

Secondary Antibody Incubation: Wash the cells thoroughly with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole). Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. γH2AX will appear as discrete nuclear foci, with each focus representing a putative DSB. Quantify the average number of foci per nucleus using imaging software (e.g., ImageJ). A delay in the resolution of foci in treated cells compared to controls indicates inhibition of DSB repair.

Western Blotting for Protein Expression and Phosphorylation

This technique is used to measure changes in the levels and activation state (via phosphorylation) of key DDR and signaling proteins.

-

Protein Extraction: Treat and harvest cells as previously described. Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading.

-

SDS-PAGE: Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking and Antibody Incubation: Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-DNA-PKcs, anti-phospho-DNA-PKcs (Ser2056), anti-Akt, anti-phospho-Akt (Ser473)). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH) to determine the effect of this compound on protein expression and phosphorylation status. A decrease in the phosphorylated form of a protein like DNA-PKcs would confirm target inhibition.[13][25]

Cell Viability: Colony Formation Assay (CFA)

The CFA is the gold standard for measuring the cytotoxic and cytostatic effects of a treatment, particularly for assessing radiosensitization.

-

Cell Seeding: Plate a known number of single cells (e.g., 200-5000, depending on the expected toxicity of the treatment) into multi-well plates. Allow cells to attach overnight.

-

Treatment: Treat the cells with this compound for a defined period. Subsequently, expose the cells to varying doses of ionizing radiation.

-

Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 7-14 days, allowing surviving cells to proliferate and form colonies (defined as ≥50 cells).

-

Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain them with crystal violet. Count the number of colonies in each well.

-

Analysis: Calculate the plating efficiency (PE) for the untreated control and the surviving fraction (SF) for each treatment condition (SF = [colonies counted / cells seeded] / PE). Plot the SF on a logarithmic scale against the radiation dose on a linear scale. A leftward shift in the survival curve for cells treated with the inhibitor plus radiation, compared to radiation alone, indicates radiosensitization. The Dose Enhancement Factor (DEF) can be calculated as the ratio of radiation doses that produce the same level of cell killing (e.g., 10% survival) with and without the drug.[10][12]

Conclusion and Future Directions

This compound, following the paradigm of its parent compound Wortmannin, is a potent inhibitor of DNA double-strand break repair. Its primary mechanism involves the irreversible inactivation of DNA-PKcs, a critical kinase in the Non-Homologous End Joining pathway.[8][10][12] This direct inhibition of one of the two major DSB repair pathways, coupled with indirect effects on Homologous Recombination through the PI3K/Akt pathway, leads to a significant accumulation of lethal DNA damage following genotoxic insults.

The resulting sensitization of cancer cells to radiation and chemotherapy underscores the therapeutic potential of targeting DNA repair. However, the clinical translation of Wortmannin and its early analogues has been hampered by poor solubility, in vivo instability, and off-target toxicities.[11] Future research is focused on developing more specific DNA-PKcs inhibitors with improved pharmacological properties. Furthermore, novel drug delivery strategies, such as nanoparticle formulations of Wortmannin, are being explored to enhance tumor-specific delivery and reduce systemic toxicity, potentially reviving these powerful but challenging compounds for clinical application.[11] A thorough understanding of the mechanisms detailed in this guide is essential for the rational design and implementation of next-generation cancer therapies that exploit the vulnerabilities of DNA repair pathways.

References

- 1. DNA repair by nonhomologous end joining and homologous recombination during cell cycle in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Homologous Recombination Subpathways: A Tangle to Resolve [frontiersin.org]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Wortmannin - Wikipedia [en.wikipedia.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Molecular mechanisms involved in DNA repair in human cancers: An overview of PI3k/Akt signaling and PIKKs crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ajp.mums.ac.ir [ajp.mums.ac.ir]

- 8. DNA-PK: the major target for wortmannin-mediated radiosensitization by the inhibition of DSB repair via NHEJ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jpp.krakow.pl [jpp.krakow.pl]

- 10. Wortmannin is a potent inhibitor of DNA double strand break but not single strand break repair in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Revival of the abandoned therapeutic wortmannin by nanoparticle drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 13. Wortmannin inhibits repair of DNA double-strand breaks in irradiated normal human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of the non homologous end joining process in the context of hypoxic tumor cells - Salles - Translational Cancer Research [tcr.amegroups.org]

- 15. Non-homologous DNA end joining and alternative pathways to double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Double‐strand DNA break repair: molecular mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Monitoring Homologous Recombination Activity in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Homologous recombination in DNA repair and DNA damage tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Targeting the PI3K pathway and DNA damage response as a therapeutic strategy in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Interaction of PI3K Inhibition with Homologous Recombination Repair in Triple Negative Breast Cancer Cells | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]

- 21. Functional interplay between ATM/ATR-mediated DNA damage response and DNA repair pathways in oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Functional interplay between ATM/ATR-mediated DNA damage response and DNA repair pathways in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 24. selleckchem.com [selleckchem.com]

- 25. Wortmannin inhibits pkb/akt phosphorylation and promotes gemcitabine antitumor activity in orthotopic human pancreatic cancer xenografts in immunodeficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 11-Deacetoxywortmannin in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Deacetoxywortmannin is a fungal metabolite and a potent, irreversible inhibitor of phosphoinositide 3-kinases (PI3Ks). Its structural similarity to Wortmannin suggests a comparable mechanism of action, targeting the p110 catalytic subunit of PI3K and subsequently inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K pathway is frequently observed in cancer and other diseases, making its inhibitors valuable tools for basic research and potential therapeutic agents.

These application notes provide a detailed protocol for the solubilization and use of this compound in cell culture experiments, ensuring reproducible and accurate results.

Quantitative Data Summary

For consistent experimental outcomes, refer to the following quantitative data for the preparation and application of this compound solutions.

| Parameter | Value | Notes |

| Recommended Solvent | Dimethyl sulfoxide (DMSO) | High-purity, sterile-filtered DMSO is recommended. |

| Stock Solution Concentration | 2 mM | Prepare from a 1 mg solid compound. |

| Recommended Working Concentration | 0.2 µM - 1 µM | Optimal concentration may vary depending on the cell line and experimental conditions. A dose-response experiment is advised. |

| Storage of Stock Solution | -20°C, desiccated and protected from light. | Aliquot to avoid multiple freeze-thaw cycles. |

| Stability of Lyophilized Compound | 24 months at -20°C | |

| Stability of Stock Solution | Up to 3 months at -20°C |

Experimental Protocol: Preparation of this compound for Cell Culture

This protocol details the steps for preparing a 2 mM stock solution of this compound and its subsequent dilution to a working concentration for treating cultured cells.

Materials:

-

This compound (solid form, e.g., 1 mg)

-

Dimethyl sulfoxide (DMSO), cell culture grade, sterile

-

Sterile microcentrifuge tubes

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Cell culture medium appropriate for your cell line

Procedure:

Part 1: Preparation of 2 mM Stock Solution

-

Pre-warm DMSO: Bring the vial of DMSO to room temperature before opening to minimize water absorption.

-

Calculate Solvent Volume: To prepare a 2 mM stock solution from 1 mg of this compound (Molecular Weight: 370.4 g/mol ), you will need to add 1.35 mL of DMSO.

-

Calculation: (1 mg / 370.4 g/mol ) / (2 mmol/L) = 0.00135 L = 1.35 mL

-

-

Dissolve the Compound: Carefully add 1.35 mL of DMSO to the vial containing 1 mg of this compound.

-

Ensure Complete Solubilization: Cap the vial tightly and vortex thoroughly until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

-

Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C, protected from light.

Part 2: Preparation of Working Solution and Cell Treatment

-

Thaw Stock Solution: Thaw one aliquot of the 2 mM stock solution at room temperature.

-

Dilute to Working Concentration: Dilute the stock solution in fresh, pre-warmed cell culture medium to the desired final concentration (e.g., 0.2 µM to 1 µM).

-

Example for a 1 µM working solution in 10 mL of medium:

-

Add 5 µL of the 2 mM stock solution to 10 mL of cell culture medium. (Final concentration = (5 µL * 2 mM) / 10,000 µL = 1 µM)

-

-

-

Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equal volume of cell culture medium. This is crucial to account for any effects of the solvent on the cells.

-

Cell Treatment: Remove the existing medium from your cultured cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Visualizations

The following diagrams illustrate the experimental workflow for preparing this compound and the signaling pathway it inhibits.

Caption: Experimental workflow for preparing this compound solutions.

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.

Effective Concentration of 11-Deacetoxywortmannin in Cancer Cell Lines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the effective concentrations of 11-Deacetoxywortmannin in various cancer cell lines and detailed protocols for key experiments. This compound, a derivative of the well-known PI3K inhibitor Wortmannin, has demonstrated significant anti-cancer properties by inducing apoptosis and inhibiting critical cell signaling pathways.

Data Presentation: Efficacy of this compound Across Cancer Cell Lines

The inhibitory effects of this compound on the proliferation of various cancer cell lines have been quantified by determining the half-maximal inhibitory concentration (IC50). The data presented below is compiled from a study by G.P. et al. and showcases the compound's activity after a 72-hour incubation period.

| Cancer Cell Line | Cancer Type | IC50 (µM) |

| A431 | Skin (Epidermoid Carcinoma) | 5.0 |

| SCC-12 | Skin (Squamous Cell Carcinoma) | 2.9 |

| SK-MEL-28 | Skin (Malignant Melanoma) | 4.9 |

| A375 | Skin (Malignant Melanoma) | 6.7 |

Mechanism of Action: Inhibition of Pro-Survival Signaling and Induction of Apoptosis

This compound exerts its anti-cancer effects through the modulation of key signaling pathways and the induction of programmed cell death (apoptosis).

Signaling Pathway Inhibition

Evidence suggests that this compound, much like its parent compound Wortmannin, targets the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. Inhibition of this pathway by this compound leads to a cascade of downstream effects, ultimately culminating in reduced cell viability. The compound has been observed to significantly reduce the expression levels of key proteins in the RSK/Akt/ERK1/2 and S6K1 pathways.

Caption: PI3K/Akt/mTOR signaling pathway inhibition.

Induction of Apoptosis

Treatment with this compound leads to the induction of apoptosis, characterized by the suppression of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic apoptotic pathway. Furthermore, the compound triggers the activation of executioner caspases, such as cleaved caspase-3 and caspase-9, and the cleavage of Poly (ADP-ribose) polymerase (PARP), all of which are hallmark indicators of apoptosis.

Caption: Induction of apoptosis by this compound.

Experimental Protocols

The following are detailed protocols for assessing the efficacy and mechanism of action of this compound in cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the IC50 value of this compound.

Materials:

-

Cancer cell lines of interest

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete growth medium from the stock solution. A typical concentration range to test would be from 0.1 µM to 100 µM.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

-

Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

-

Incubate the plate for the desired treatment period (e.g., 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization of Formazan:

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of the solubilization solution to each well.

-

Gently pipette up and down or place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis for Apoptosis Markers

This protocol is used to detect the expression of key apoptotic proteins following treatment with this compound.

Materials:

-

Cancer cell lines

-

6-well plates or culture dishes

-

This compound stock solution (in DMSO)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cleaved caspase-9, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

-

-

Protein Extraction:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells with RIPA buffer on ice for 30 minutes.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a BCA protein assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration for all samples.

-

Mix the protein lysates with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.

-

Caption: Workflow for Western Blot analysis.

Application Note: Utilizing 11-Deacetoxywortmannin for In Vitro Autophagy Induction Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and misfolded proteins, playing a critical role in cellular homeostasis.[1][2] The Phosphoinositide 3-kinase (PI3K) signaling pathway is a master regulator of this process. It's crucial to distinguish between the different classes of PI3K enzymes, as they have opposing roles in autophagy. Class I PI3K is a negative regulator of autophagy, primarily through the Akt/mTORC1 signaling axis, while Class III PI3K (Vps34) is essential for the initiation and formation of autophagosomes.[3][4]

11-Deacetoxywortmannin is a potent, irreversible inhibitor of PI3K. It is a derivative of Wortmannin, a widely studied fungal metabolite. Like Wortmannin, this compound can be used to study autophagy, but its effects are context-dependent. By inhibiting the Class I PI3K/Akt pathway, it can remove the suppressive signal on autophagy, leading to its induction .[5] This makes it a valuable tool for investigating the molecular mechanisms of autophagy initiation and for screening potential autophagy-modulating therapeutics.

Mechanism of Action: Autophagy Induction via PI3K Class I Inhibition

Under normal growth conditions, the activation of receptor tyrosine kinases (RTKs) by growth factors stimulates Class I PI3K. This leads to the phosphorylation of Akt, which in turn activates the mTORC1 complex.[6][7] mTORC1 is a major negative regulator of autophagy; it suppresses the initiation of autophagosome formation by phosphorylating key components of the ULK1 complex.[4][8]

This compound, by inhibiting Class I PI3K, prevents the activation of Akt. This leads to the inactivation of the mTORC1 complex, thereby relieving the inhibition of the ULK1 complex and inducing the autophagic process.[9] It is this specific mechanism that allows for its use as an autophagy inducer. However, researchers must be aware that at certain concentrations, it can also inhibit Class III PI3K, which would block autophagy.[10][11] Therefore, careful dose-response studies are essential.

Caption: PI3K/Akt/mTORC1 signaling pathway for autophagy regulation.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes when using this compound to induce autophagy. Values for the parent compound Wortmannin are provided as a reference.

| Parameter | Method | Expected Outcome with Autophagy Induction | Reference IC50 (Wortmannin) |

| LC3-II / LC3-I Ratio | Western Blot | Increase | IC50 for PI3K: ~30 nM[10] |

| p62/SQSTM1 Levels | Western Blot | Decrease[12] | Concentration-dependent |

| LC3 Puncta per Cell | Fluorescence Microscopy | Increase | Concentration-dependent |

| Autophagic Flux | Flux Assay (with Lysosomal Inhibitors) | Further increase in LC3-II and p62 levels compared to inhibitor alone | Concentration-dependent |

Experimental Protocols

The following are generalized protocols for assessing autophagy induction in vitro using this compound. Optimization for specific cell lines and experimental conditions is recommended.

Protocol 1: Western Blot Analysis of LC3 and p62/SQSTM1

This protocol is used to quantify the conversion of LC3-I to its lipidated form, LC3-II, and the degradation of the autophagy receptor p62/SQSTM1, both hallmarks of autophagic activity.[12][13]

Materials:

-

Cultured cells (e.g., HeLa, MEFs, U87)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Lysosomal inhibitors (optional, for flux): Chloroquine or Bafilomycin A1

-

Phosphate-buffered saline (PBS)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, transfer apparatus, and membranes

-

Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-Actin or Tubulin (loading control)

-